molecular formula C13H15NO B1519689 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one CAS No. 1049031-96-0

3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one

Cat. No.: B1519689
CAS No.: 1049031-96-0
M. Wt: 201.26 g/mol
InChI Key: TYJQGTQEKBBGJN-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by an amino group at position 3 and a 4-methylphenyl substituent at position 5.

Properties

IUPAC Name

3-amino-5-(4-methylphenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,8,11H,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJQGTQEKBBGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=CC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method is the condensation of 4-methylbenzaldehyde with cyclohexanone in the presence of an amine catalyst. The reaction conditions include heating under reflux and using a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of derivatives with altered functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to inflammation and oxidative stress.

Industry: The compound finds applications in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical reactions within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Amino-5-methylcyclohex-2-en-1-one

  • Structure : Replaces the 4-methylphenyl group with a methyl substituent at position 5.
  • Molecular Formula: C₇H₁₁NO (MW: 125.17 g/mol) .
  • Key Differences: Reduced aromaticity and lipophilicity due to the absence of the phenyl ring. Simpler synthesis pathway, as alkylation of cyclohexenone is more straightforward than aryl coupling .
  • Applications : Serves as a building block for heterocyclic syntheses; antimicrobial activity reported in pyrazolo-pyrimidine derivatives .

3-[(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one

  • Structure: Features a 5,5-dimethyl group and a nitro-substituted anilino moiety at position 3.
  • Key Differences :
    • The 5,5-dimethyl group induces conformational rigidity, stabilizing the envelope puckering of the cyclohexene ring (Q = 0.443–0.448 Å) .
    • Nitro group enhances electron-withdrawing effects, altering reactivity in nucleophilic additions.
  • Applications : Crystal structure analysis reveals intermolecular hydrogen bonding (N–H⋯O) and aromatic stacking (3.498–3.663 Å), which are critical for solid-state stability .

3-Methyl-5-(4-methylphenyl)cyclohex-2-enone

  • Structure: Lacks the amino group at position 3, replaced by a methyl substituent.
  • Higher thermal stability (m.p. 481 K observed in nitroanilino analogs) due to reduced polarity .
  • Applications : Primarily used in crystallographic studies to analyze substituent effects on ring puckering .

3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

  • Structure : Incorporates a dichlorophenyl group and 5,5-dimethyl substitution.
  • Key Differences: Chlorine atoms increase electronegativity, enhancing affinity for electron-rich biological targets.
  • Applications : Structural analogs show anticonvulsant activity (ED₅₀ ~1.4 mg/kg), comparable to diazepam, via modulation of GABAergic pathways .

Data Table: Comparative Analysis of Cyclohexenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (ED₅₀ or IC₅₀) Key References
3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one 3-NH₂, 5-(4-methylphenyl) C₁₃H₁₅NO 201.27 N/A (Theoretical)
3-Amino-5-methylcyclohex-2-en-1-one 3-NH₂, 5-CH₃ C₇H₁₁NO 125.17 Antimicrobial (J. Chem. Sci. 2016)
3-[(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one 3-(2-Nitroanilino), 5,5-(CH₃)₂ C₁₃H₁₆N₄O₃ 276.29 N/A (Crystallographic study)
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone 3-CH₃, 5-(4-methylphenyl) C₁₄H₁₆O 200.28 N/A (Structural analysis)
3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 3-(3,4-Cl₂C₆H₃NH), 5,5-(CH₃)₂ C₁₄H₁₆Cl₂N₂O 297.19 Anticonvulsant (ED₅₀ = 1.4 mg/kg)

Biological Activity

3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one is an organic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one is C13H15NC_{13}H_{15}N. The compound features a cyclohexene ring with an amino group and a para-methylphenyl substituent, which contribute to its reactivity and biological properties. It appears as a yellow crystalline solid and is soluble in organic solvents such as ethanol and acetone.

The biological activity of 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing various biochemical pathways. Additionally, the para-methylphenyl group enhances the compound's lipophilicity, which may facilitate its membrane permeability and interaction with cellular targets.

Potential Mechanisms

  • Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of certain enzymes, modulating metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be linked to its structural characteristics.
  • Anticancer Properties : Investigations into its effects on cancer cell lines indicate that it may influence cell proliferation and apoptosis pathways.

Antimicrobial Activity

Research has indicated that 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one exhibits antimicrobial properties against various pathogens. A study comparing its effectiveness against common bacterial strains revealed promising results:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have explored the anticancer potential of 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one against various cancer cell lines. The following table summarizes findings from these studies:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)15Inhibition of cell proliferation
A549 (Lung Cancer)12Cell cycle arrest at G0/G1 phase

These findings indicate that the compound may have significant anticancer properties, warranting further investigation into its mechanisms of action and therapeutic applications.

Comparison with Similar Compounds

To understand the uniqueness of 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-oneC12H12FNOC_{12}H_{12}FNOEnhanced stability and lipophilicity due to fluorine substitution
5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-oneC15H19NOC_{15}H_{19}NOIncreased steric hindrance affecting biological activity

The presence of the methyl group in the para position on the phenyl ring in 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one contributes to its distinct chemical reactivity compared to its analogs.

Case Studies

Several case studies have investigated the biological activities of this compound:

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of cyclohexene compounds exhibited selective antimicrobial activity. The study highlighted that modifications at the para position significantly influenced potency against Gram-positive bacteria .
  • Case Study on Anticancer Effects : Research conducted at a leading cancer research institute reported that compounds similar to 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for development as chemotherapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one
Reactant of Route 2
3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.